2-Furaldehyde thiosemicarbazone
Overview
Description
2-Furaldehyde thiosemicarbazone is an organic compound that belongs to the class of thiosemicarbazones It is derived from the reaction between 2-furaldehyde and thiosemicarbazide
Mechanism of Action
Target of Action
Thiosemicarbazones, including Furfural thiosemicarbazone, have been studied for their potential as anticancer, antimicrobial, and antioxidant agents . They often act as ligands to generate highly stable metal–organic complexes . The primary targets of these compounds are typically cancer cells, such as lung cancer cells .
Mode of Action
The mode of action of Furfural thiosemicarbazone involves its interaction with these target cells. The compound exerts its anticancer property through ROS-mediated apoptosis . This means that the compound triggers a process of programmed cell death in cancer cells, which is mediated by reactive oxygen species (ROS).
Biochemical Pathways
The biochemical pathways affected by Furfural thiosemicarbazone are primarily related to cell growth and survival. By inducing apoptosis, the compound disrupts these pathways, leading to the death of cancer cells . The exact biochemical pathways affected can vary depending on the specific type of cancer cell.
Pharmacokinetics
The pharmacokinetics of Furfural thiosemicarbazone, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been studied theoretically using programs like SwissADME and admetSAR . These studies suggest that the bioavailability and bioactivity of Furfural thiosemicarbazone may be high, indicating that the compound could be effectively absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
The result of Furfural thiosemicarbazone’s action is the inhibition of cancer cell growth and the induction of cancer cell death. For example, one study found that a thiosemicarbazone derivative exhibited potent cytotoxicity against several cancer cell lines . This cytotoxicity is a direct result of the compound’s ability to induce apoptosis in these cells .
Action Environment
The action of Furfural thiosemicarbazone can be influenced by various environmental factors. For instance, the presence of metal ions in the drug moiety usually mitigates the ill effects of the compounds, potentially leading to the production of new metal-based drugs
Biochemical Analysis
Biochemical Properties
Furfural Thiosemicarbazone has been shown to interact with various enzymes, proteins, and other biomolecules. In silico molecular docking between ligands (thiosemicarbazone derivatives) and targeted proteins (protein-78 (GRP78) for C6 and quinone reductase-2 (4ZVM for MCF 7) was analyzed . According to the docking data, almost all molecules had higher negative E values than Imatinib (already used as a drug) .
Cellular Effects
Furfural Thiosemicarbazone has been found to have significant effects on various types of cells and cellular processes. The cytotoxic activities of thiosemicarbazone derivatives were evaluated on C6 glioma and MCF7 breast cancer cell lines at 24 h . According to the results of the cytotoxicity assay, it can be said that some compounds showed more potent cytotoxic activity than Imatinib on C6 cell line .
Molecular Mechanism
The mechanism of action of Furfural Thiosemicarbazone at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of metal ion in the drug moiety usually mitigates the ill effects of the compounds, this may lead to the production of new metal-based drugs .
Dosage Effects in Animal Models
The effects of Furfural Thiosemicarbazone vary with different dosages in animal models
Metabolic Pathways
Furfural Thiosemicarbazone is involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-furaldehyde thiosemicarbazone typically involves the condensation reaction between 2-furaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of acetic acid to catalyze the process. The mixture is stirred at room temperature for several hours until the product precipitates out .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Furaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazides.
Substitution: It can participate in substitution reactions where the thiosemicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, each with distinct chemical and physical properties .
Scientific Research Applications
Chemistry: It serves as a ligand in coordination chemistry, forming stable complexes with various metal ions.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent, particularly in targeting breast and lung cancer cells
Comparison with Similar Compounds
- 5-Nitro-2-furaldehyde thiosemicarbazone
- 5-Nitro-2-thiophene thiosemicarbazone
- 5-Nitro-2-furaldehyde semicarbazone
- 5-Nitro-2-thiophene semicarbazone
Comparison: 2-Furaldehyde thiosemicarbazone is unique due to its furan ring structure, which imparts distinct electronic and steric properties compared to its thiophene and semicarbazone analogs. These differences influence its reactivity, stability, and biological activity, making it a versatile compound in various applications .
Properties
IUPAC Name |
[(E)-furan-2-ylmethylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c7-6(11)9-8-4-5-2-1-3-10-5/h1-4H,(H3,7,9,11)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHKUOXVUSHCLN-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878903 | |
Record name | HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153750-93-7, 5419-96-5 | |
Record name | Furfural thiosemicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153750937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC27474 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC9944 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FURALDEHYDE THIOSEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Furfural thiosemicarbazone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD436TU49C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 2-furaldehyde thiosemicarbazone?
A1: While a general description of the spectroscopic data (IR, UV, Mass and 1H NMR) for this compound and some of its metal complexes is mentioned in one paper [], specific values are not provided. The molecular formula for this compound is C6H7N3OS, and its molecular weight is 169.21 g/mol. Detailed spectroscopic data might be found in specialized databases or within the full text of the cited research articles.
Q2: What is the structure-activity relationship (SAR) for this compound derivatives?
A3: Several studies explore the SAR of this compound analogs by modifying the 5-position of the furan ring [, , ]. For example, replacing the hydrogen at the 5-position with various silyl groups resulted in compounds with varying degrees of neurotropic activity, predominantly depressant type []. Another study indicated that the presence of the nitro group (O2N—O—CH=) and the extension of the conjugated double bond system in nitrofurazone analogs are crucial for their antischistosomal activity []. These findings suggest that modifying specific structural features of this compound can significantly impact its biological activity.
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